molecular formula C12H12N2O3 B13061069 (2E,3Z)-2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one

(2E,3Z)-2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one

Cat. No.: B13061069
M. Wt: 232.23 g/mol
InChI Key: UFWIQFLJKIESDI-HOUCWWNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexanone ring with hydroxyimino groups at the 2 and 3 positions and a phenyl group at the 5 position. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one typically involves the reaction of 2,3-diaminopyridine with cyanogen-di-N-oxide. This reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure the formation of the desired product . The reaction mixture is then filtered, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Mechanism of Action

The mechanism of action of 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxyimino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring. The presence of both hydroxyimino groups and a phenyl group provides a distinct reactivity profile, allowing it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(2E,3Z)-2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one

InChI

InChI=1S/C12H12N2O3/c15-11-7-9(8-4-2-1-3-5-8)6-10(13-16)12(11)14-17/h1-5,9,16-17H,6-7H2/b13-10-,14-12+

InChI Key

UFWIQFLJKIESDI-HOUCWWNKSA-N

Isomeric SMILES

C\1C(CC(=O)/C(=N/O)/C1=N\O)C2=CC=CC=C2

Canonical SMILES

C1C(CC(=O)C(=NO)C1=NO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.